Iloperidone N-Oxide
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Overview
Description
Iloperidone N-Oxide is a metabolite of Iloperidone, a drug used for treating schizophrenia and related ailments . It is also known as Iloperidone Metabolite P88 N-Oxide .
Synthesis Analysis
The synthesis of Iloperidone N-Oxide involves complex pharmaceutical processes. A pharmaceutical cocrystal composed of iloperidone with 3, 5-pyridinedicarboxlic acid was obtained through a crystal engineering strategy .
Molecular Structure Analysis
The molecular formula of Iloperidone N-Oxide is C24H27FN2O5 . The IUPAC name is 1- [4- [3- [4- (6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone .
Chemical Reactions Analysis
Iloperidone N-Oxide is extensively metabolized by the cytochrome P450 system (CYP 2D6 and 3A4) to its active metabolite and is susceptible to drug-drug interactions with agents that inhibit or induce these microsomal enzymes .
Physical And Chemical Properties Analysis
Iloperidone N-Oxide is a finely crystalline, white to off-white powder. It is practically insoluble in water, only slightly soluble in 0.1N hydrochloric acid, and freely soluble in chloroform, ethanol, methanol, and acetonitrile .
Scientific Research Applications
Effect on Voltage-Dependent K+ Channels
Iloperidone inhibits voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This effect is concentration-dependent and influences the voltage sensors of Kv channels. Iloperidone's primary target appears to be the Kv1.5 subtype (An et al., 2020).
Genomic Association with Treatment Response
A genome-wide association study in a clinical trial of iloperidone identified genetic factors, such as SNPs in the NPAS3 gene, associated with iloperidone's efficacy in treating schizophrenia. This finding enhances understanding of schizophrenia's etiology and treatment (Lavedan et al., 2009).
General Efficacy in Schizophrenia
Iloperidone demonstrates effective treatment for schizophrenia, with improvements in PANSS total scores and other psychiatric assessments. Pharmacogenomic studies have identified SNPs associated with enhanced response to iloperidone, supporting its role in personalized medicine (Scott, 2009).
Receptor Profile of Metabolites
Metabolites of iloperidone, P88-8991 and P95-12113, exhibit receptor affinity profiles comparable to iloperidone, particularly towards serotonin and adrenergic receptors. This suggests their contribution to iloperidone's clinical profile (Subramanian & Kalkman, 2002).
Clinical Trials for Various Psychiatric Conditions
Iloperidone has undergone clinical trials for schizophrenia, bipolar disorder, and other psychiatric conditions. Its multiple receptor binding profile and safety profile make it a candidate for diverse psychiatric treatments (Albers et al., 2008).
Dopamine/Serotonin/Norepinephrine Receptor Antagonism
Iloperidone acts as a broad-spectrum antagonist for dopamine, serotonin, and norepinephrine receptors. This receptor binding profile suggests potential efficacy against a range of symptoms in schizophrenia and a low propensity for side effects (Kalkman et al., 2001).
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSADFMLVIKNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloperidone N-Oxide | |
CAS RN |
1375651-09-4 |
Source
|
Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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